tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl ester group and a phenyl ring with a methylamino substituent. It is commonly used in various scientific research applications due to its versatile chemical properties.
Properties
IUPAC Name |
tert-butyl 4-[4-(methylaminomethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)15-7-5-14(6-8-15)13-19-4/h5-8,16,19H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXMQMEZUNJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative.
Addition of the Methylamino Group: The methylamino group is added via a nucleophilic substitution reaction, typically using methylamine.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Pain Management
Research indicates that derivatives of piperidine compounds, including tert-butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate, may exhibit analgesic properties. These compounds can interact with opioid receptors and other pain pathways, potentially leading to the development of new analgesics with fewer side effects compared to traditional opioids.
Neuropharmacology
The compound's structure suggests it may influence neurotransmitter systems, particularly those related to mood regulation and anxiety. Studies have shown that related piperidine derivatives can affect serotonin and norepinephrine levels, indicating potential as antidepressants or anxiolytics.
Anticancer Activity
Preliminary studies have demonstrated that piperidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance:
| Compound Name | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |
| Example B | MCF10A (Non-cancerous) | >2.0 | Minimal effect |
These findings suggest that this compound may have significant anticancer potential, warranting further investigation.
Case Study 1: Anticancer Properties
A study evaluated the effects of piperidine derivatives on tumor growth in mouse models. The results indicated a significant reduction in tumor size for subjects treated with these compounds compared to controls. The study highlighted the safety profile of these derivatives, suggesting they could be effective agents against specific cancer types without severe toxicity.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar compounds. The results indicated that these derivatives could modulate mood disorders effectively, showing promise as candidates for new antidepressant therapies.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications and potential therapeutic development.
Biological Activity
tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate, also known by its CAS number 147539-41-1, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, metabolic stability, and applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 246.34 g/mol
- Purity : Typically greater than 95% in commercial preparations.
The compound features a piperidine ring, which is significant in many pharmacological applications due to its ability to interact with various biological targets.
Inhibitory Potency
Research indicates that compounds similar to this compound exhibit promising inhibitory activity against specific enzymes. For instance, studies on related piperidine derivatives have shown effective inhibition of GSK-3β (Glycogen Synthase Kinase 3 beta), a target implicated in various diseases including cancer and neurodegenerative disorders. The structure–activity relationship (SAR) of these compounds suggests that modifications at the piperidine nitrogen can enhance biological potency .
Metabolic Stability
One of the challenges faced by many drug candidates is metabolic stability. In vitro studies using human liver microsomes (HLMs) have demonstrated that certain piperidine derivatives undergo rapid biotransformation, leading to a limited half-life. For example, related compounds showed significant degradation within 30 minutes of exposure to HLMs . This highlights the importance of optimizing chemical structures to improve metabolic stability while retaining biological activity.
Case Studies and Research Findings
Several studies have explored the biological effects and safety profiles of related compounds:
- GSK-3β Inhibition :
- Cytotoxicity Assessment :
- Pharmacokinetic Properties :
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a valuable building block in drug discovery:
- Targeted Protein Degradation : This compound is being explored as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which aims to harness the body's ubiquitin-proteasome system for targeted protein degradation .
Summary Table of Biological Activity Data
| Parameter | Value/Description |
|---|---|
| Molecular Weight | 246.34 g/mol |
| GSK-3β IC | ~480 nM |
| Cytotoxicity (10 µM) | Minimal effects on cell viability |
| Metabolic Stability | Rapid degradation in HLMs |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and intermediates for preparing tert-butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core followed by functionalization. For example, the methylaminomethyl phenyl group can be introduced via reductive amination or nucleophilic substitution. A tert-butyl carbamate (Boc) group is often used to protect the piperidine nitrogen, which is later deprotected under acidic conditions. Key intermediates include Boc-protected piperidine derivatives and aryl halides for cross-coupling reactions .
- Safety Note : Use glove boxes for moisture-sensitive steps and ensure proper ventilation during deprotection with acids like TFA .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers must:
- Wear PPE (gloves, lab coats, goggles) and use fume hoods.
- Avoid dust formation; handle solutions in closed systems.
- Store in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the methylaminomethylphenyl moiety?
- Methodological Answer :
- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Optimize catalyst loading (e.g., 5% Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in THF/water at 80°C .
- Reductive Amination : React aldehydes with methylamine in the presence of NaBH₃CN or H₂/Pd-C. Monitor pH (6-7) to avoid over-reduction .
Q. How do structural modifications (e.g., tert-butyl vs. other protecting groups) affect stability and reactivity?
- Methodological Answer :
- Boc Group Stability : The tert-butyl group offers stability under basic conditions but is labile in acidic environments (e.g., TFA/DCM). Compare with Cbz or Fmoc groups for orthogonal protection strategies .
- Impact on Solubility : Boc protection increases hydrophobicity, requiring polar aprotic solvents (DMF, DMSO) for reactions. Post-deprotection, the free amine improves aqueous solubility .
Q. What analytical techniques are most effective for characterizing this compound and resolving spectral contradictions?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry of the piperidine and phenyl groups. Overlapping signals can be resolved via 2D techniques (COSY, HSQC) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and detects impurities (e.g., incomplete Boc removal) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. How can researchers address discrepancies in reported biological activities of structurally similar piperidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methylamino vs. ethylamino groups) and assay for target binding (e.g., kinase inhibition). Use molecular docking to predict interactions .
- Data Normalization : Control for batch-to-batch variability in purity (HPLC ≥95%) and solvent residues (e.g., residual TFA) that may affect bioassays .
Data Analysis & Experimental Design
Q. What strategies mitigate hydrolysis of the tert-butyl carbamate during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at -20°C under argon in anhydrous DMSO or DMF. Add molecular sieves (3Å) to absorb moisture .
- Stability Monitoring : Use periodic TLC or HPLC to detect degradation. If hydrolysis occurs (>5%), repurify via flash chromatography (silica gel, hexane/EtOAc) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding poses with target proteins (e.g., GPCRs). Validate with MD simulations (AMBER or GROMACS) to assess stability .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the piperidine nitrogen) to guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
